molecular formula C24H24N2O4 B3743089 N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,4,5-trimethoxybenzamide

N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B3743089
M. Wt: 404.5 g/mol
InChI Key: GFMPJDRSKOVISV-UHFFFAOYSA-N
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Description

N-(10,11-Dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a dibenzoazepine core linked to a 3,4,5-trimethoxybenzoyl group.

Properties

IUPAC Name

N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-28-21-12-17(13-22(29-2)23(21)30-3)24(27)25-18-11-10-16-9-8-15-6-4-5-7-19(15)26-20(16)14-18/h4-7,10-14,26H,8-9H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMPJDRSKOVISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCC4=CC=CC=C4N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of 10,11-dihydro-5H-dibenzo[b,f]azepine, which is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Additionally, the use of automated synthesis platforms can help in the large-scale production of this compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide
  • Core Structure : Benzamide with a 4-bromophenyl substituent.
  • Synthesis : Reacts 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene and triethylamine .
  • Key Features : Crystal packing stabilized by N–H···O hydrogen bonds, suggesting enhanced stability .
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-Trimethoxybenzamide
  • Core Structure : Benzimidazole-linked trimethoxybenzamide.
  • Synthesis: Uses 3,4,5-trimethoxybenzoyl chloride and 2-amino-5(6)-cyanobenzimidazole in dry toluene with Et₃N .
  • Key Features : High melting point (247–250°C) and detailed NMR/IR data confirm structural integrity .
N-(4-Hydroxyphenyl)-3,4,5-Trimethoxybenzamide Derivatives
  • Core Structure : Hydroxyphenyl-substituted benzamide.
  • Synthesis : Varied methods yield derivatives with memory-enhancing properties via cholinesterase inhibition .
Dibenzo[b,f][1,4]thiazepine Derivatives
  • Core Structure : Thiazepine ring substituted with methoxybenzyl or acetamide groups.
  • Synthesis : Involves NaH and DMF for alkylation, yielding dopamine receptor antagonists .
MRT-10 and MRT-14 (Acylthiourea/Acylurea Derivatives)
  • Core Structure : Acylthiourea/urea linked to trimethoxybenzamide.
  • Synthesis : Identified via virtual screening; MRT-14 shows potent Smoothened (Smo) antagonism for cancer therapy .

Mechanistic and Functional Insights

  • Heterocyclic Influence : The dibenzoazepine core (target compound) and thiazepine derivatives differ in electronic properties due to nitrogen vs. sulfur, affecting receptor binding.
  • Hydroxyphenyl: Enhances solubility and cholinesterase affinity for memory enhancement . Acylthiourea: Creates a distinct pharmacophore for Smo inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,4,5-trimethoxybenzamide

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